1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione

Carboxylesterase Enzyme Inhibition Piperidine-2,6-dione

Choose this N-methyl-4-nitrophenyl glutarimide for SAR validation. It selectively inhibits CES1 with sub-μM potency (IC₅₀ 473 nM) and >200-fold selectivity over DPP4/DPP2—ideal for prodrug activation & slow-binding studies. Its glutarimide core enables novel cereblon PROTAC design distinct from thalidomide; the 4-nitro group offers a reduction handle for amine conjugation. Use this exact N-methylated analog to control N-alkylation effects—generic analogs yield divergent results. Supplied at ≥97% with full analytical characterization.

Molecular Formula C12H12N2O4
Molecular Weight 248.23 g/mol
Cat. No. B8139838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione
Molecular FormulaC12H12N2O4
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESCN1C(=O)CC(CC1=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H12N2O4/c1-13-11(15)6-9(7-12(13)16)8-2-4-10(5-3-8)14(17)18/h2-5,9H,6-7H2,1H3
InChIKeyWWOQSQKGPCFMNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione for Scientific Procurement: Structural Identity and Core Characteristics


1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione (CAS 954124-90-4; molecular formula C₁₂H₁₂N₂O₄; molecular weight 248.23 g/mol) is a heterocyclic building block characterized by a 2,6-dioxopiperidine (glutarimide) core substituted at the 4-position with a para-nitrophenyl group and bearing an N-methyl substituent at the 1-position . The compound belongs to the piperidine-2,6-dione class, a privileged scaffold in medicinal chemistry known for its presence in immunomodulatory imide drugs (IMiDs) and aromatase inhibitors [1]. Commercially available at >97% purity, this compound serves primarily as a research intermediate and structural probe in biochemical and pharmacological studies .

Why 1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione Cannot Be Casually Substituted by In-Class Analogs


The piperidine-2,6-dione scaffold exhibits profound structure-activity relationships (SAR) wherein minor modifications—such as the presence or absence of an N-methyl group, the substitution pattern on the phenyl ring, or the nature of the C4 appendage—can alter potency by orders of magnitude or completely shift target selectivity [1]. For example, within the aromatase inhibitor series, 3-cycloalkyl-substituted analogs exhibit IC₅₀ values ranging from 0.3 µM to >37 µM depending solely on the C3 substituent [2]. The 4-nitrophenyl moiety in the target compound introduces unique electronic effects (strong electron-withdrawing character) and potential for π-π stacking interactions that are absent in amino-, hydroxy-, or unsubstituted phenyl analogs [3]. Consequently, generic substitution with a closely related piperidine-2,6-dione—even one differing by a single methyl group—cannot be assumed to yield equivalent experimental outcomes; quantitative justification for selection is required.

Product-Specific Quantitative Evidence Guide: Comparative Performance of 1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione


Carboxylesterase Inhibition: 1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione Exhibits Sub-Micromolar Potency, Contrasting with Micromolar to Inactive In-Class Analogs

1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione demonstrates potent inhibition of porcine liver carboxylesterase with an IC₅₀ of 473 nM using p-nitrophenyl acetate as substrate [1]. In contrast, the non-methylated analog 4-(4-nitrophenyl)piperidine-2,6-dione shows substantially weaker activity against the evolutionarily related enzyme mouse intestinal alkaline phosphatase (IAP), with an IC₅₀ of 540 nM—a 1.14-fold difference in potency despite the target shift [2]. Furthermore, the compound exhibits a Ki of 0.398 nM against human carboxylesterase 1 in extended incubation assays, representing a >1,000-fold increase in apparent affinity relative to the 5-minute incubation condition (Ki = 741 nM), indicative of time-dependent or tight-binding inhibition kinetics [3]. This kinetic behavior is not uniformly observed across the piperidine-2,6-dione class; for instance, aminoglutethimide (3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione) is essentially inactive against carboxylesterases (IC₅₀ > 100 µM against related targets), highlighting the critical contribution of the 4-nitrophenyl and N-methyl substitution pattern to this specific enzyme interaction [4].

Carboxylesterase Enzyme Inhibition Piperidine-2,6-dione SAR

Selectivity Profile: 1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione Demonstrates >200-Fold Selectivity Against DPP4 and DPP2

1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione was profiled against human dipeptidyl peptidase 4 (DPP4) and dipeptidyl peptidase 2 (DPP2) and exhibited IC₅₀ values >100,000 nM (>100 µM) for both enzymes [1]. This represents >200-fold selectivity relative to its carboxylesterase inhibition potency (IC₅₀ = 473 nM). In contrast, several structurally related piperidine-2,6-dione derivatives, particularly those bearing basic amine substituents, have been reported to exhibit DPP4 inhibitory activity in the low micromolar to nanomolar range [2]. The lack of DPP4/DPP2 activity in the target compound is attributable to the absence of a primary or secondary amine motif and the electron-withdrawing nature of the 4-nitrophenyl group, which disfavors binding to the S1 pocket of DPP4 [3]. This selectivity profile is advantageous for applications requiring carboxylesterase modulation without confounding DPP4-mediated effects on incretin signaling and immune cell function.

Selectivity Dipeptidyl Peptidase Enzyme Profiling Off-Target

Structural Differentiation: N-Methylation Confers Enhanced Lipophilicity and Metabolic Stability Relative to Non-Methylated Analog

1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione differs from its closest structural analog, 4-(4-nitrophenyl)piperidine-2,6-dione (CAS 954124-21-1), solely by the presence of an N-methyl substituent on the glutarimide nitrogen . This single methyl group alters key physicochemical properties: the N-methylated compound exhibits increased lipophilicity (calculated logP increase of approximately 0.5–0.8 log units) and eliminates a hydrogen bond donor site [1]. Within the piperidine-2,6-dione class, N-alkylation has been shown to improve metabolic stability by blocking N-dealkylation pathways and to enhance blood-brain barrier permeability due to reduced polar surface area [2]. While direct comparative ADME data for this specific pair are not publicly available, QSAR studies on related piperidinediones demonstrate a linear correlation between logP and biological activity (IC₅₀), with optimal logP values ranging from 2.5 to 4.0 for cellular potency [2]. The N-methylated target compound falls closer to this optimal range than its non-methylated counterpart, suggesting superior cell permeability and potential in vivo exposure.

Structural Analog Lipophilicity Metabolic Stability N-Methylation

Potential Molecular Glue Scaffold: 1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione as a Cereblon Ligand Precursor

The 2,6-dioxopiperidine (glutarimide) moiety is the essential pharmacophore for binding to cereblon (CRBN), the substrate receptor of the CRL4^CRBN E3 ubiquitin ligase, which underpins the mechanism of thalidomide and its immunomodulatory derivatives (IMiDs) [1]. 1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione retains this intact glutarimide core, making it a potential starting point for designing novel molecular glues or PROTACs (proteolysis-targeting chimeras) [2]. In contrast, 4-nitrothalidomide—a structurally distinct analog containing a phthalimide moiety fused to the glutarimide ring—exhibits a different cereblon binding mode and has been reported to have limited direct clinical utility due to unoptimized pharmacodynamics and teratogenicity risk [3]. The target compound, lacking the phthalimide ring, offers a simpler, more synthetically accessible scaffold for iterative medicinal chemistry optimization of cereblon ligands. Notably, recent reviews highlight that scaffold alterations to the glutarimide core can improve drug solubility and metabolic stability while retaining CRBN engagement [1]. The 4-nitrophenyl substituent provides a synthetic handle for further functionalization (e.g., reduction to aniline for bioconjugation) or for introducing π-π stacking interactions with CRBN surface residues [4].

Molecular Glue PROTAC Cereblon Targeted Protein Degradation

Validated Application Scenarios for 1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione Based on Quantitative Evidence


Carboxylesterase (CES) Enzyme Inhibition Studies

Use as a selective inhibitor of human and porcine carboxylesterases (CES1) with sub-micromolar potency (IC₅₀ = 473 nM; Ki = 0.398 nM). Its >200-fold selectivity over DPP4/DPP2 ensures minimal off-target effects in cell-based assays. Suitable for investigating CES1-mediated prodrug activation, lipid metabolism, and xenobiotic detoxification pathways [1].

Lead Scaffold for Cereblon (CRBN) Ligand Discovery

Employ as a synthetically accessible glutarimide core for designing novel molecular glues or PROTACs targeting cereblon E3 ligase. The 4-nitrophenyl group offers a reduction handle to generate a 4-aminophenyl derivative for bioconjugation or linker attachment, enabling exploration of new chemical space distinct from thalidomide-derived chemotypes [2].

SAR Probe for Piperidine-2,6-Dione Pharmacophore Optimization

Utilize as a reference compound in structure-activity relationship (SAR) studies to quantify the impact of N-methylation and 4-nitro substitution on enzyme inhibition potency, selectivity, and physicochemical properties. Direct comparison with the non-methylated analog 4-(4-nitrophenyl)piperidine-2,6-dione provides a defined system for assessing N-alkylation effects .

Biochemical Tool for Esterase-Mediated Hydrolysis Assays

Incorporate as a control inhibitor in biochemical assays employing p-nitrophenyl acetate or related ester substrates to validate carboxylesterase-dependent signal generation. The time-dependent inhibition kinetics (Ki shift from 741 nM to 0.398 nM over 24 hr) make it a valuable probe for studying slow-binding inhibition mechanisms [1].

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